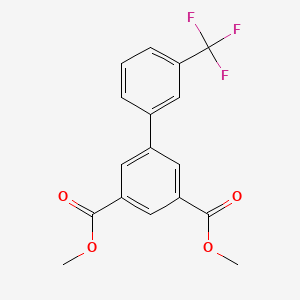
Dimethyl 3'-(trifluoromethyl)biphenyl-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3’-(trifluoromethyl)biphenyl-3,5-dicarboxylate is a chemical compound with the molecular formula C17H13F3O4 and a molecular weight of 338.28 g/mol . It is a specialty product often used in proteomics research . The compound is characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3’-(trifluoromethyl)biphenyl-3,5-dicarboxylate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3’-(trifluoromethyl)biphenyl-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
Dimethyl 3’-(trifluoromethyl)biphenyl-3,5-dicarboxylate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: Used as a reagent in the study of protein structures and functions.
Medicinal Chemistry: Investigated for its potential therapeutic properties and as a building block for drug development.
Material Science: Utilized in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Dimethyl 3’-(trifluoromethyl)biphenyl-3,5-dicarboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 3’-(trifluoromethyl)biphenyl-2,4-dicarboxylate
- Dimethyl 3’-(trifluoromethyl)biphenyl-4,6-dicarboxylate
- Dimethyl 3’-(trifluoromethyl)biphenyl-2,5-dicarboxylate
Uniqueness
Dimethyl 3’-(trifluoromethyl)biphenyl-3,5-dicarboxylate is unique due to the specific positioning of the trifluoromethyl group and the ester functionalities. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research applications .
Properties
Molecular Formula |
C17H13F3O4 |
|---|---|
Molecular Weight |
338.28 g/mol |
IUPAC Name |
dimethyl 5-[3-(trifluoromethyl)phenyl]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C17H13F3O4/c1-23-15(21)12-6-11(7-13(8-12)16(22)24-2)10-4-3-5-14(9-10)17(18,19)20/h3-9H,1-2H3 |
InChI Key |
NMQZAJUECAMPRU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















